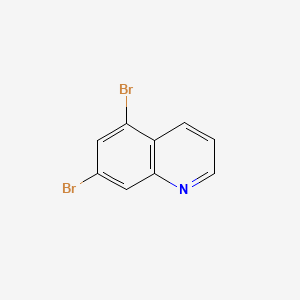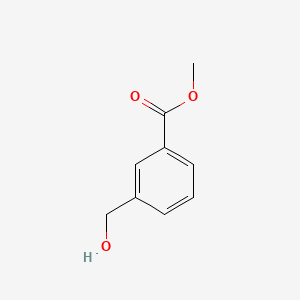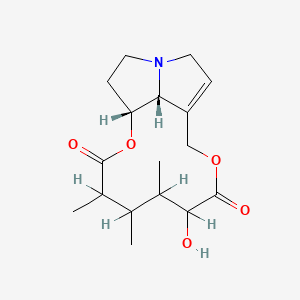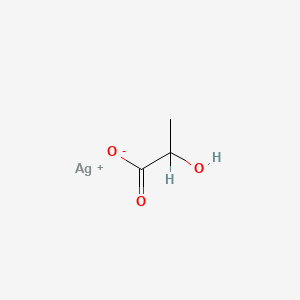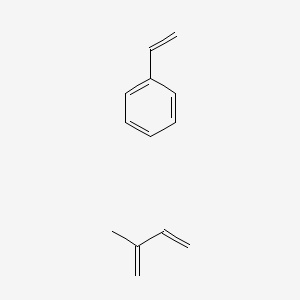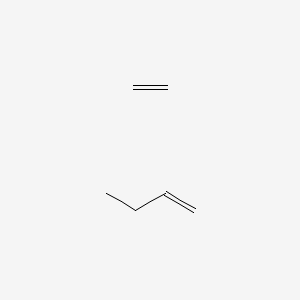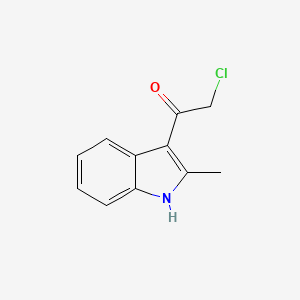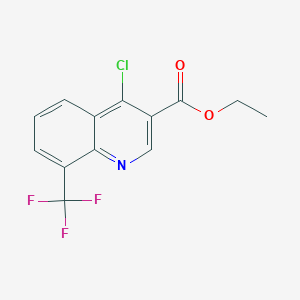
Disulfures de di-tert-butyle
Vue d'ensemble
Description
Polysulfides, di-tert-Bu is a colorless liquid organic compound with a slight characteristic odor . It is used as an additive in industrial lubricants . It is also used as a sulfur source and reducing agent in organic synthesis reactions .
Synthesis Analysis
Polysulfides can be synthesized through olefin sulfurization, where alkenes and sulfur are heated together at high temperatures . Another method involves the electrochemical synthesis of organic polysulfides from disulfides by sulfur insertion from S8 . The reaction gives a mixture of polysulfides, whose distribution can be influenced by the addition of different amounts of carbon disulfide as a co-solvent .Chemical Reactions Analysis
Polysulfides, di-tert-Bu, particularly tetrasulfides, have been found to be surprisingly effective radical-trapping antioxidants (RTAs) at ambient temperatures . This reactivity persists at elevated temperatures (160 °C), enabling tetrasulfides to eclipse their 1-oxides as RTAs .Physical and Chemical Properties Analysis
Polysulfides, di-tert-Bu is a liquid at 20°C . It has a density of 0.9995 at 20°C . It is slightly soluble in water and volatilizes significantly from the aquatic compartment . It is soluble in mineral oils and in synthetic base oils and most common solvents .Applications De Recherche Scientifique
Lubrifiants industriels
Les disulfures de di-tert-butyle sont utilisés dans la formulation des huiles et graisses pour engrenages industriels et automobiles. Ils fournissent une source rentable de soufre thermiquement stable, ce qui améliore les propriétés de résistance à la charge et à l'usure dans les applications nécessitant du soufre inactif .
Antioxydants
Ces composés présentent une activité antioxydante significative, réagissant avec les radicaux peroxyles et supprimant le taux initial de consommation des radicaux. Cela en fait des additifs précieux dans les lubrifiants industriels pour améliorer la stabilité oxydative .
Polymères
Les this compound servent d'agents de sulfuration en conjonction avec des agents réducteurs comme l'hydrogène pour convertir les espèces d'oxyde métallique en une phase de sulfure métallique cristallin in situ pour les catalyseurs d'hydrotraitement. Ceci est crucial dans la production et le traitement des polymères .
Mécanisme D'action
Target of Action
Polysulfides, di-tert-Bu, primarily target peroxyl radicals . These radicals are highly reactive and can cause oxidative stress in biological systems. Polysulfides act as radical-trapping antioxidants (RTAs), neutralizing these radicals and preventing them from causing damage .
Mode of Action
Polysulfides, di-tert-Bu, interact with peroxyl radicals through a homolytic substitution mechanism . The reaction persists at elevated temperatures (160 °C), enabling tetrasulfides to outperform their 1-oxides as RTAs . This reactivity is unique to higher polysulfides (n ≥ 4), as homolytic substitution on them at S2 yields stabilized perthiyl radicals .
Biochemical Pathways
The primary biochemical pathway affected by polysulfides, di-tert-Bu, is the oxidative stress pathway . By trapping peroxyl radicals, polysulfides help to maintain the oxidative balance in the system. This can contribute to the overall health and functioning of the organism .
Pharmacokinetics
Polysulfides, di-tert-Bu, is slightly soluble in water and volatilizes significantly from the aquatic compartment . . These properties may affect the compound’s bioavailability and distribution in the environment.
Result of Action
The primary result of the action of polysulfides, di-tert-Bu, is the neutralization of peroxyl radicals . This reduces oxidative stress and can contribute to the oxidative stability of various products, including lubricants and other petroleum-derived products . It also suggests that polysulfides may contribute to the biological activity of plant-derived polysulfides .
Action Environment
The action of polysulfides, di-tert-Bu, can be influenced by environmental factors. For example, the compound’s reactivity persists at elevated temperatures , which could influence its efficacy in different environments. Additionally, its solubility and volatility can affect its distribution in the environment . Its strong adsorption on soil and sediment particles suggests that it may be more active in these environments .
Safety and Hazards
Orientations Futures
Polysulfides, di-tert-Bu, due to their anti-wear properties, are indispensable additives to lubricants . They are also added to other petroleum-derived products as oxidation inhibitors . These results suggest that olefin sulfurization processes optimized for tetrasulfide production will afford materials that impart significantly better oxidation stability to hydrocarbon-based products to which polysulfides are added .
Analyse Biochimique
Biochemical Properties
Polysulfides, di-tert-Bu, play a crucial role in biochemical reactions, particularly due to their antioxidant properties. These compounds can interact with various enzymes, proteins, and other biomolecules. For instance, polysulfides, di-tert-Bu, have been shown to interact with peroxyl radicals, effectively suppressing their activity and preventing oxidative damage . This interaction is facilitated by the homolytic substitution mechanism, which is unique to higher polysulfides (n ≥ 4) and results in the formation of stabilized perthiyl radicals . Additionally, polysulfides, di-tert-Bu, may interact with enzymes involved in oxidative stress responses, further enhancing their antioxidant capabilities.
Cellular Effects
Polysulfides, di-tert-Bu, exhibit significant effects on various cell types and cellular processes. These compounds can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, polysulfides, di-tert-Bu, have been reported to enhance the expression of antioxidant genes, thereby bolstering the cell’s defense mechanisms against oxidative stress . Furthermore, these compounds can affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of polysulfides, di-tert-Bu, involves several key processes. At the molecular level, these compounds exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Polysulfides, di-tert-Bu, can bind to peroxyl radicals, neutralizing them and preventing oxidative damage . Additionally, these compounds can inhibit or activate enzymes involved in oxidative stress responses, thereby modulating the cell’s antioxidant capacity. Changes in gene expression induced by polysulfides, di-tert-Bu, further contribute to their protective effects against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of polysulfides, di-tert-Bu, can change over time due to factors such as stability and degradation. These compounds are known to be relatively stable at ambient temperatures but can degrade at elevated temperatures . Over time, the antioxidant activity of polysulfides, di-tert-Bu, may diminish as the compounds degrade, leading to reduced efficacy in preventing oxidative damage. Long-term studies have shown that polysulfides, di-tert-Bu, can have lasting effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress .
Dosage Effects in Animal Models
The effects of polysulfides, di-tert-Bu, vary with different dosages in animal models. At low to moderate doses, these compounds exhibit beneficial effects, such as enhanced antioxidant capacity and protection against oxidative damage . At high doses, polysulfides, di-tert-Bu, can have toxic or adverse effects, including potential damage to red blood cells and anemia . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
Polysulfides, di-tert-Bu, are involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress responses. These compounds can modulate metabolic flux by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . The antioxidant properties of polysulfides, di-tert-Bu, are closely linked to their ability to interact with and neutralize reactive oxygen species, thereby protecting cells from oxidative damage.
Transport and Distribution
Within cells and tissues, polysulfides, di-tert-Bu, are transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of polysulfides, di-tert-Bu, in areas where they can exert their antioxidant effects . The transport and distribution of these compounds are crucial for their efficacy in protecting cells from oxidative stress.
Subcellular Localization
Polysulfides, di-tert-Bu, exhibit specific subcellular localization, which is essential for their activity and function. These compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of polysulfides, di-tert-Bu, allows them to interact with key biomolecules and enzymes involved in oxidative stress responses, thereby enhancing their protective effects.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZRXXPRCBINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSSCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345810 | |
| Record name | Bis(2,2-dimethylpropyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37552-63-9 | |
| Record name | Bis(2,2-dimethylpropyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)


